5-Bromo-2,4-dihydroxybenzoic acid monohydrate
Overview
Description
5-Bromo-2,4-dihydroxybenzoic acid monohydrate is an organic compound with the molecular formula BrC6H2(OH)2CO2H · H2O and a molecular weight of 251.03 g/mol . This compound is characterized by a benzene ring substituted with a bromine atom, two hydroxyl groups, and a carboxylic acid group, along with a water molecule. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It has been used as an electrolyte for isotachophoresis separation of selenoamino acids (selenoethionine, selenocystine, and selenomethionine) on microchips . This suggests that it may interact with these selenoamino acids or related biochemical pathways.
Mode of Action
As an electrolyte in isotachophoresis, it likely facilitates the movement of charged particles under the influence of an electric field
Biochemical Pathways
Given its use in the separation of selenoamino acids, it may play a role in pathways involving these compounds .
Result of Action
Its role as an electrolyte in isotachophoresis suggests it may influence the movement and separation of charged particles, such as selenoamino acids .
Action Environment
The action of 5-Bromo-2,4-dihydroxybenzoic acid monohydrate may be influenced by various environmental factors. For instance, its effectiveness as an electrolyte could be affected by the pH, temperature, and ionic strength of the solution . Additionally, safety data indicates that it should be stored in a well-ventilated place and kept tightly closed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dihydroxybenzoic acid monohydrate typically involves the bromination of 2,4-dihydroxybenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or water. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dihydroxybenzoic acid monohydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
5-Bromo-2,4-dihydroxybenzoic acid monohydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an electrolyte for isotachophoresis separation of selenoamino acids on microchips.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzoic acid: Lacks the bromine atom, resulting in different chemical and biological properties.
3,4-Dihydroxybenzoic acid: Has hydroxyl groups at different positions on the benzene ring, leading to variations in reactivity and applications.
4-Chloro-3-hydroxybenzoic acid: Contains a chlorine atom instead of bromine, affecting its chemical behavior and uses.
Uniqueness
5-Bromo-2,4-dihydroxybenzoic acid monohydrate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .
Biological Activity
5-Bromo-2,4-dihydroxybenzoic acid monohydrate is an organic compound with the molecular formula and a molecular weight of 251.03 g/mol. This compound has garnered attention in various fields of biological research due to its unique chemical properties imparted by the bromine atom and hydroxyl groups. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The presence of the bromine atom in this compound enhances its reactivity compared to similar compounds. Its mechanism of action can be categorized as follows:
- Target of Action : The compound has been utilized in studies involving enzyme inhibition and protein interactions, suggesting it may interact with specific biological targets.
- Mode of Action : It functions effectively as an electrolyte in isotachophoresis, facilitating the movement of charged particles under an electric field. This property is crucial in biochemical applications involving the separation of biomolecules such as selenoamino acids.
- Biochemical Pathways : The compound is involved in biochemical pathways related to amino acid metabolism, particularly those involving selenium-containing amino acids.
Antimicrobial Properties
Research indicates that 5-Bromo-2,4-dihydroxybenzoic acid exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including E. coli and S. aureus. The minimal inhibitory concentration (MIC) values reported were notably low, indicating potent antibacterial effects:
Microorganism | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
E. coli | 0.48 - 7.81 | 1.95 - 31.25 |
S. aureus | 3.91 | 7.81 |
C. albicans | >1000 | >1000 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of 5-Bromo-2,4-dihydroxybenzoic acid on human cancer cell lines:
- MCF-7 (Breast Cancer) : Non-toxic at concentrations up to 4.77 mM.
- MDA-MB-231 (Triple-Negative Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value of 4.77 mM.
These results indicate its potential as a therapeutic agent in cancer treatment, particularly for targeting aggressive cancer cell lines .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
Compound | Chemical Structure | Biological Activity |
---|---|---|
2,4-Dihydroxybenzoic acid | Lacks bromine; lower reactivity | Moderate antimicrobial properties |
3,4-Dihydroxybenzoic acid | Different hydroxyl positioning | Limited cytotoxicity |
4-Chloro-3-hydroxybenzoic acid | Contains chlorine; affects reactivity | Variable antimicrobial effects |
The presence of the bromine atom in 5-Bromo-2,4-dihydroxybenzoic acid significantly enhances its reactivity and biological efficacy compared to these analogs .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A study by Kalinowska et al. demonstrated that 5-Bromo-2,4-dihydroxybenzoic acid showed strong antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.48 to 7.81 µg/mL .
- Cytotoxic Effects on Cancer Cells : Research indicated that this compound could inhibit the growth of MDA-MB-231 cells effectively while remaining non-toxic to MCF-7 cells at higher concentrations .
Properties
IUPAC Name |
5-bromo-2,4-dihydroxybenzoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO4.H2O/c8-4-1-3(7(11)12)5(9)2-6(4)10;/h1-2,9-10H,(H,11,12);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIKDYLDHHINRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583462 | |
Record name | 5-Bromo-2,4-dihydroxybenzoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160348-98-1 | |
Record name | 5-Bromo-2,4-dihydroxybenzoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2,4-dihydroxybenzoic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.